

The Allosteric Binding Site of WD-890 on TYK2: A Technical Guide

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Compound of Interest

Compound Name: WD-890

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Abstract

WD-890 is a novel, orally available, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) that demonstrates high potency and selectivity.[1][2] It targets the catalytically inactive pseudokinase (JH2) domain of TYK2, a member of the Janus kinase (JAK) family.[1][2] This mode of action distinguishes it from traditional ATP-competitive JAK inhibitors that target the highly conserved catalytic (JH1) domain, leading to a more favorable selectivity profile and a promising therapeutic window for the treatment of various autoimmune and inflammatory diseases.[1][3][4] This technical guide provides an in-depth overview of the binding site of **WD-890** on TYK2, including its mechanism of action, quantitative binding data from analogous compounds, detailed experimental protocols for characterization, and a visualization of the relevant biological pathways and experimental workflows.

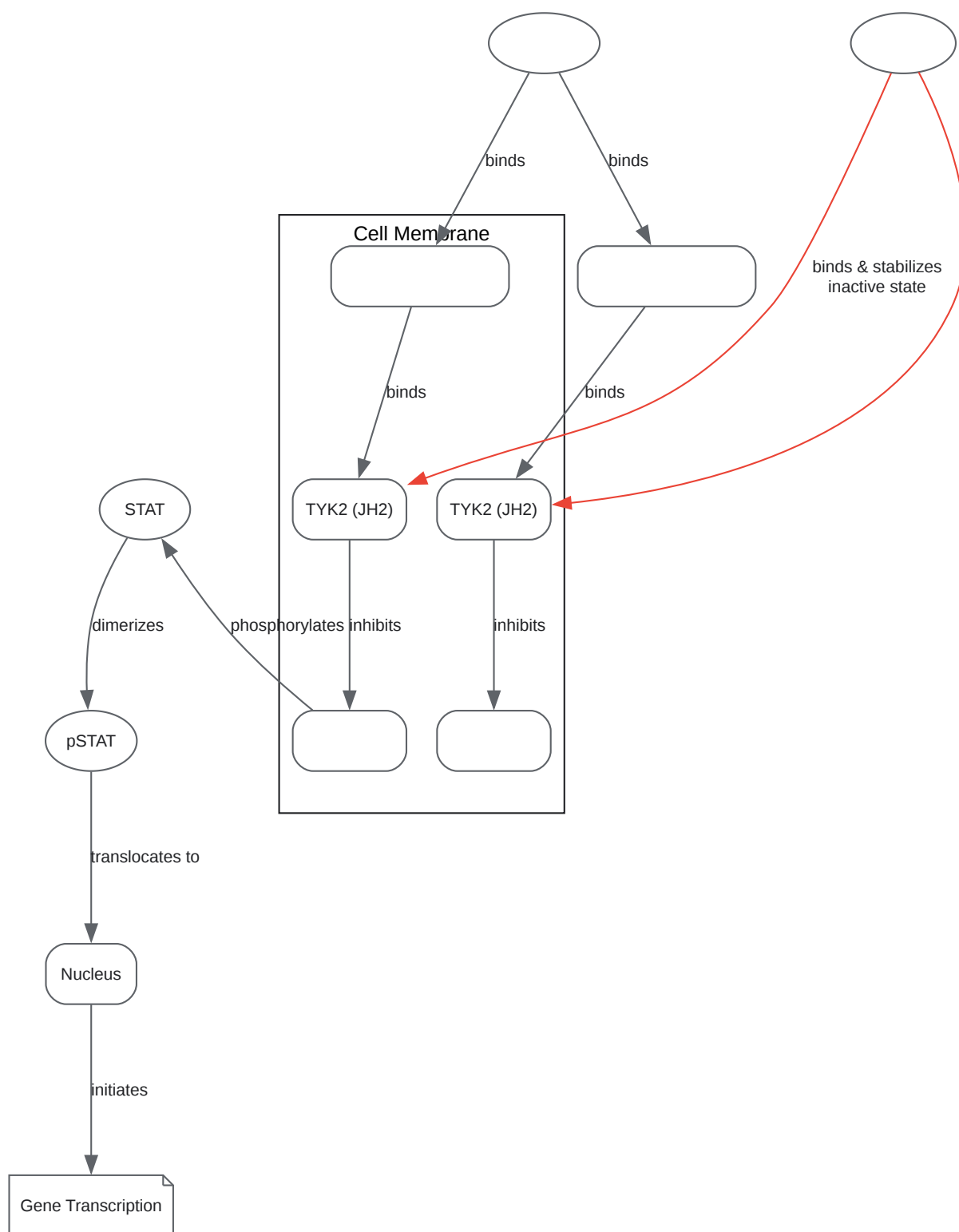
Mechanism of Action: Allosteric Inhibition via the Pseudokinase (JH2) Domain

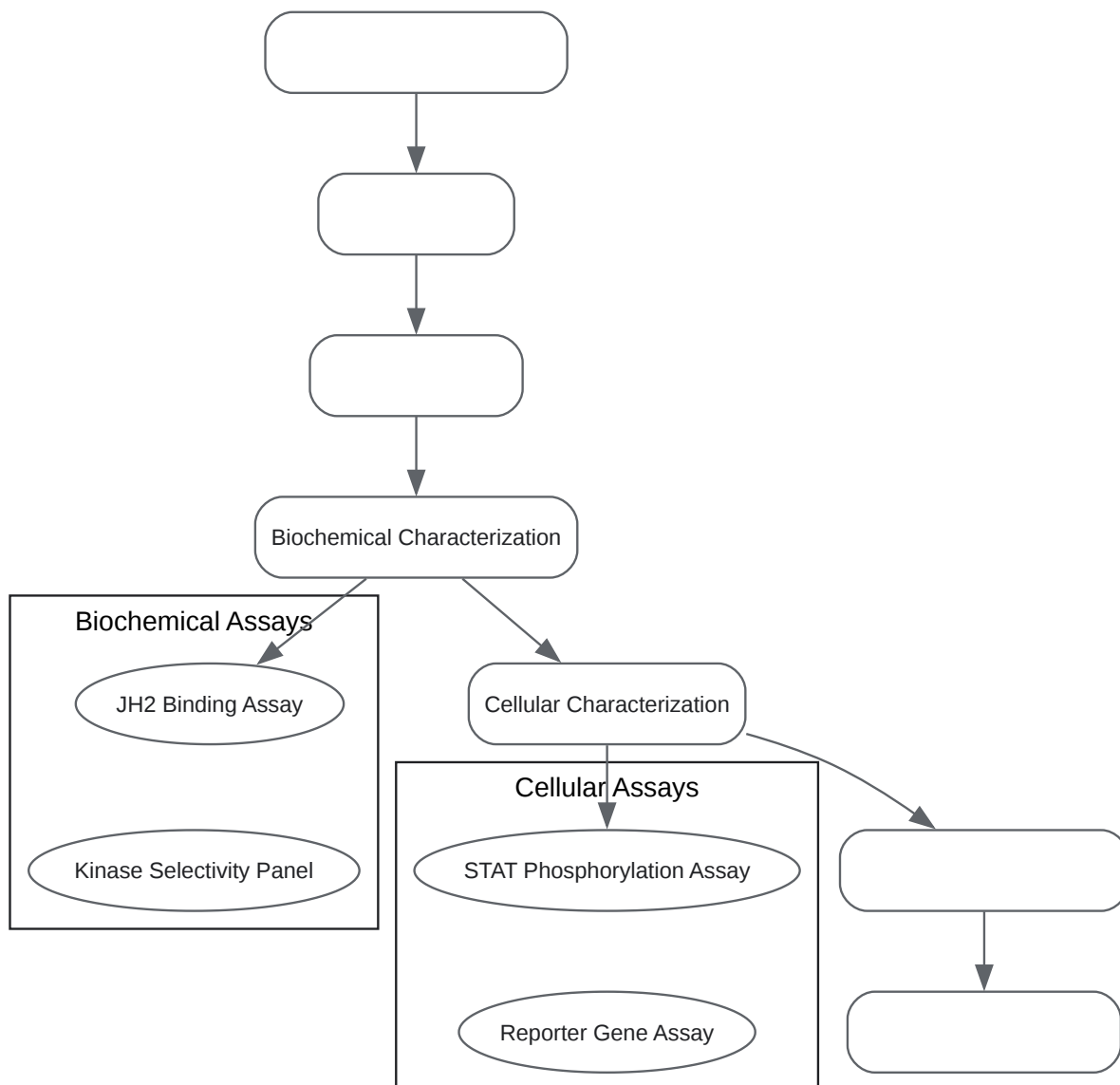
TYK2, like other members of the JAK family, is a multidomain protein comprising a kinase (JH1) domain, a pseudokinase (JH2) domain, a SH2 domain, and a FERM domain.[3] The JH2 domain, despite lacking catalytic activity, plays a crucial regulatory role by exerting an autoinhibitory effect on the adjacent JH1 domain.[3][5][6] In the inactive state, the JH2 domain interacts with the JH1 domain, preventing its activation.[5][7]

WD-890 and similar allosteric inhibitors bind to a pocket within the JH2 domain that is analogous to the ATP-binding site in active kinases.[5][8] This binding event stabilizes the autoinhibitory conformation of TYK2, locking the enzyme in its inactive state.[3][5] This allosteric inhibition prevents the receptor-mediated conformational changes necessary for JH1 domain activation and subsequent downstream signaling.[3] This mechanism effectively blocks the signaling cascades of key cytokines implicated in autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1][3]

TYK2 Signaling Pathway

The following diagram illustrates the TYK2 signaling pathway and the inhibitory action of **WD-890**.





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